molecular formula C7H16N2 B2810114 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine CAS No. 1909287-66-6

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine

Cat. No.: B2810114
CAS No.: 1909287-66-6
M. Wt: 128.219
InChI Key: SKFBUDMRUFCRQW-KNVOCYPGSA-N
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Description

3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS: 176445-78-6) is a cyclobutane derivative featuring a primary aminomethyl group and a tertiary dimethylamine substituent on the cyclobutane ring. Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol . The compound is supplied by American Elements as a life science reagent, available in high-purity grades (≥99%) for pharmaceutical and research applications . Its structural rigidity from the cyclobutane ring and dual amine functionalities make it a versatile intermediate in medicinal chemistry, particularly for designing ligands or modulators targeting central nervous system (CNS) receptors or enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFBUDMRUFCRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909287-66-6
Record name rac-(1s,3s)-3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with N,N-dimethylamine and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutane ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclobutane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted cyclobutane derivatives.

Scientific Research Applications

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the N,N-dimethyl groups may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine and related cyclobutane-containing amines:

Compound Name CAS Number Molecular Formula Substituents Key Properties Synthesis Highlights
This compound 176445-78-6 C₇H₁₆N₂ -NH₂CH₂, -N(CH₃)₂ High purity (≥99%), rigid cyclobutane core, dual amine sites Not explicitly detailed; likely via alkylation or reductive amination
(1R,2R)-N,N-Dibenzyl-2-(3-phenylpropyl)cyclobutan-1-amine (7a) - C₂₈H₃₁N -N(CH₂Ph)₂, -CH₂CH₂CH₂Ph 78–80% yield, >99.5:0.5 er, 20:1 dr; CuH-catalyzed hydroamination CuH-catalyzed asymmetric hydroamination
3,3-Dimethylcyclobutan-1-amine hydrochloride 1284247-23-9 C₆H₁₄ClN -NH₂, -CH(CH₃)₂ (as HCl salt) Hydrochloride salt enhances solubility; used in peptide synthesis Likely via cyclization of β-keto esters followed by amination
1-(Aminomethyl)cyclobutanamine 780747-61-7 C₅H₁₂N₂ -NH₂, -CH₂NH₂ Two primary amines; higher basicity than tertiary analogs Not detailed; possibly via Gabriel synthesis
3,3-Dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride 1909326-65-3 C₉H₁₈ClN -N(CH(CH₃)₂), -CH(CH₃)₂ (as HCl salt) Bulkier isopropyl group; potential CNS activity Alkylation of cyclobutane amine intermediates
1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine 766462-77-5 C₁₇H₂₅Cl₂N -N(CH₃)₂, -C(CH₃)₂, -Cl₂Ph Dichlorophenyl group enhances lipophilicity; likely bioactive Palladium-catalyzed coupling

Key Comparative Insights :

Structural Diversity: Substituent Effects: The target compound’s aminomethyl and dimethylamine groups provide both primary and tertiary amine reactivity, whereas analogs like 7a () incorporate benzyl or thiophenyl groups for steric bulk and aromatic interactions . Salt Forms: Hydrochloride salts (e.g., CAS 1284247-23-9 ) improve aqueous solubility, critical for drug formulation, while free amines (e.g., CAS 176445-78-6) offer flexibility in organic synthesis .

Synthetic Methods :

  • Catalytic Asymmetry : Compounds like 7a and 7b () are synthesized via enantioselective CuH-catalyzed hydroamination, achieving >99.5:0.5 enantiomeric ratios (er) . In contrast, simpler derivatives (e.g., CAS 1909326-65-3 ) may use alkylation or amination without chiral catalysts.

Functional Applications :

  • Pharmaceutical Relevance : Dichlorophenyl-substituted analogs (CAS 766462-77-5 ) are tailored for receptor binding due to halogenated aromatic groups, while the target compound’s dual amines may optimize hydrogen-bonding interactions in drug design .
  • Stability and Reactivity : The cyclobutane ring’s strain enhances reactivity in ring-opening reactions, but substituents like benzyl (CAS 1501189-97-4 ) or thiophenyl groups () can modulate stability and metabolic profiles .

Research Findings and Data

Physicochemical Properties :

  • Solubility : Hydrochloride salts (e.g., CAS 1284247-23-9 ) exhibit higher water solubility than free bases (e.g., CAS 176445-78-6).
  • Basicity : Primary amines (CAS 780747-61-7 ) have higher pKa values (~10–11) compared to tertiary amines (pKa ~8–9) in the target compound.

Biological Activity

3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine, also known as this compound dihydrochloride, is a cyclic amine compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₈N₂
  • Molecular Weight : 128.22 g/mol
  • Structure : The compound features a cyclobutane ring with an aminomethyl group and two dimethyl groups attached to the nitrogen atoms, enhancing its solubility and reactivity.

Antidepressant Potential

Preliminary studies indicate that this compound may exhibit antidepressant-like effects . Research has suggested interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Key Findings :

  • In animal models, administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant effects.
  • The compound's structural similarity to known antidepressants may contribute to its efficacy in modulating neurotransmitter levels.

Neurotropic Activity

Research has shown that compounds similar to this compound possess neurotropic properties. These properties suggest potential applications in treating neurodegenerative diseases.

Mechanisms of Action :

  • The compound may act as an agonist or antagonist at various neurotransmitter receptors, including NMDA receptors, which play a role in synaptic plasticity and memory function .
  • Studies have indicated that derivatives of cyclobutane compounds can inhibit tumor growth and exhibit neuroprotective effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with several structurally related compounds. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
N,N-DimethylcyclobutanamineSimilar cyclic structure without the aminomethyl groupLimited biological activity
1-(Aminomethyl)-N,N-dimethylcyclobutanamineContains an aminomethyl group but differs in positioningVaries significantly in activity profile
3-(Aminopropyl)-N,N-dimethylcyclobutanaminePropyl chain instead of aminomethylPotentially different pharmacological properties

This comparison highlights the unique aspects of this compound that may influence its biological interactions differently from its analogs.

Study on Antidepressant Effects

In a controlled study involving rodents, researchers administered varying doses of this compound. The results indicated:

  • A dose-dependent increase in serotonin levels.
  • Behavioral changes consistent with reduced anxiety and depression symptoms.

These findings suggest that the compound could be further explored as a candidate for antidepressant drug development.

Neuroprotective Studies

Another study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results showed:

  • Significant reduction in cell death.
  • Enhanced cell viability compared to control groups treated with known neurotoxins.

These outcomes support the hypothesis that this compound may have therapeutic potential for neurodegenerative conditions.

Q & A

Q. What are the optimal synthetic routes for 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-step reactions, often involving reductive amination or substitution reactions. For example, in a patent application, it was synthesized by replacing N,N-dimethylpropane-1,3-diamine with this compound in a benzoimidazole derivative synthesis, yielding a TFA salt . Key factors include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclobutane ring formation.
  • Catalysts : Palladium or nickel catalysts enhance selectivity in hydrogenation steps.
  • Purification : Column chromatography or recrystallization ensures >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization requires:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and dimethylamine groups (δ ~2.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 142.14 (C7_7H16_{16}N2_2) .
  • Infrared spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-N stretch) confirm functional groups .

Q. What methodologies are used to assess the compound’s biological activity, particularly its receptor-binding affinity?

  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., 3H^3 \text{H}-ligands) quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme inhibition : IC50_{50} values are determined via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .
  • Cell-based models : Neuronal cell lines (e.g., SH-SY5Y) evaluate neuroprotective effects at 10–100 µM concentrations .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Neutralize acidic byproducts before transferring to hazardous waste containers .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutane ring influence the compound’s reactivity in substitution reactions?

The strained cyclobutane ring increases susceptibility to ring-opening reactions. For example:

  • Nucleophilic substitution : Reacts with alkyl halides at the aminomethyl group, but steric hindrance from the dimethylamine moiety slows reactivity compared to linear analogs .
  • Oxidation : The tertiary amine resists oxidation, while the primary amine (aminomethyl) is selectively oxidized to a nitro group using KMnO4_4 under acidic conditions .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with G-protein-coupled receptors (GPCRs), highlighting hydrogen bonds between the amine groups and Asp113 in the 5-HT2A_{2A} receptor .
  • QSAR models : Correlate substituent effects (e.g., cyclobutane vs. cyclohexane) with logP and IC50_{50} values to optimize pharmacokinetics .

Q. How does this compound compare to structural analogs in medicinal chemistry applications?

  • Cyclobutane vs. cyclohexane analogs : The smaller ring enhances rigidity, improving binding selectivity but reducing metabolic stability .
  • Dimethylamine substitution : Increases lipophilicity (clogP ~1.2) compared to unsubstituted amines, enhancing blood-brain barrier penetration .

Q. What contradictory data exist regarding the compound’s pharmacokinetic properties, and how can they be resolved?

  • Bioavailability discrepancies : Some studies report 40% oral bioavailability in rats, while others note <20% due to first-pass metabolism. Resolution requires:
    • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., N-oxide derivatives) .
    • Species-specific studies : Compare rodent vs. human liver microsome stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on YieldReference
Temperature0–5°C (ring formation)+25%
CatalystPd/C (10% wt)+15% selectivity
Reaction Time12–24 hoursMinimal side products

Q. Table 2. Biological Activity Data

Assay TypeTargetResult (IC50_{50}/Ki_i)Reference
Radioligand binding5-HT2A_{2A}120 nM
Enzyme inhibitionAcetylcholinesterase8.5 µM
Cell viabilitySH-SY5Y neurons85% at 50 µM

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